1H-pyrazole-4-carboximidamide dihydrochloride
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Overview
Description
1H-pyrazole-4-carboximidamide dihydrochloride is an organic compound with the molecular formula C4H6N4.2ClH. It is a pyrazole derivative, characterized by its white to off-white crystalline powder form. This compound is known for its diverse applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazole-4-carboximidamide dihydrochloride typically involves the reaction of pyrazole derivatives with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1H-pyrazole-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles such as amines or alcohols; reaction temperature50-100°C.
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid.
Reduction: Formation of pyrazole-4-carboximidamide.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1H-pyrazole-4-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a building block in the development of new chemical entities.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazole-4-carboxamide
- 1H-pyrazole-4-carboxylic acid
- 1H-pyrazole-4-carboxaldehyde
Uniqueness
1H-pyrazole-4-carboximidamide dihydrochloride is unique due to its specific functional group, the carboximidamide, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1679339-18-4 |
---|---|
Molecular Formula |
C4H8Cl2N4 |
Molecular Weight |
183 |
Purity |
95 |
Origin of Product |
United States |
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